molecular formula C14H11ClN2S B2614185 N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine CAS No. 380335-56-8

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2614185
CAS No.: 380335-56-8
M. Wt: 274.77
InChI Key: RUSQDDGKOIXNLB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a 3-chloro-2-methylphenyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol. For this compound, the precursors are 3-chloro-2-methylphenylthiourea and 2-bromoacetophenone. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted benzothiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-9-10(15)5-4-7-11(9)16-14-17-12-6-2-3-8-13(12)18-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQDDGKOIXNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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